cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol
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Overview
Description
cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol: is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . It is a derivative of isoquinoline and is characterized by its tetrahydro structure, which includes a phenyl group attached to the first carbon and a hydroxyl group on the fourth carbon of the isoquinoline ring . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol typically involves the reduction of 1-phenyl-4-isoquinolinone. One common method is the catalytic hydrogenation of 1-phenyl-4-isoquinolinone using a palladium catalyst under hydrogen gas . Another approach involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent like methanol .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol can undergo oxidation reactions to form 1-phenyl-4-isoquinolinone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halide substitution.
Major Products Formed:
Oxidation: 1-Phenyl-4-isoquinolinone.
Reduction: Various tetrahydroisoquinoline derivatives.
Substitution: Halogenated or aminated isoquinoline derivatives.
Scientific Research Applications
cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving dopamine and serotonin. The compound may also interact with ion channels and receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with comparable pharmacological properties.
4-Hydroxy-1,2,3,4-tetrahydroisoquinoline: A hydroxylated analogue with distinct chemical reactivity.
Uniqueness: cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol is unique due to its specific stereochemistry and the presence of both a phenyl and a hydroxyl group on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
90861-85-1 |
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Molecular Formula |
C₁₅H₁₅NO |
Molecular Weight |
225.29 |
Synonyms |
(1R,4S)-rel-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol |
Origin of Product |
United States |
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